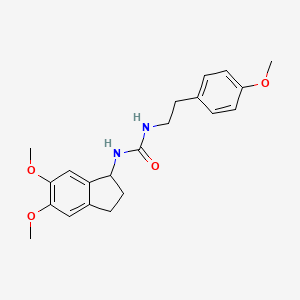![molecular formula C21H27N5O B10990608 N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10990608.png)
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, also known by its systematic name, is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 358.41 g/mol
This compound features a benzimidazole ring, a pentyl side chain, and a hexahydrocyclohepta[c]pyrazole core. Its intriguing structure suggests potential biological activity.
Preparation Methods
Industrial Production:: Industrial-scale production methods remain proprietary, but they likely involve efficient synthetic strategies to achieve high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its pharmacological properties.
Substitution Reactions: The pentyl side chain could participate in substitution reactions, leading to functionalized derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides (e.g., bromides or chlorides) for alkyl chain modification.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore derivatives for potential drug candidates due to the benzimidazole scaffold’s bioactivity.
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Antiparasitic Activity: Benzimidazole derivatives often exhibit antiparasitic properties.
Enzyme Inhibition: The compound might target specific enzymes involved in disease pathways.
Materials Science:
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through receptor binding or enzyme inhibition.
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H27N5O/c27-21(20-15-9-3-1-4-10-16(15)25-26-20)22-14-8-2-5-13-19-23-17-11-6-7-12-18(17)24-19/h6-7,11-12H,1-5,8-10,13-14H2,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
HXOPMKWSAFYMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(naphthalen-1-yl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10990526.png)
![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10990541.png)
![4-benzyl-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10990547.png)
![6-(Morpholin-4-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10990550.png)
![N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990552.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10990553.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10990581.png)
![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
![Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10990594.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10990605.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(thiomorpholin-4-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10990607.png)
